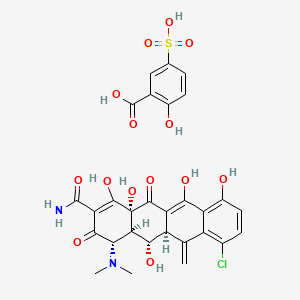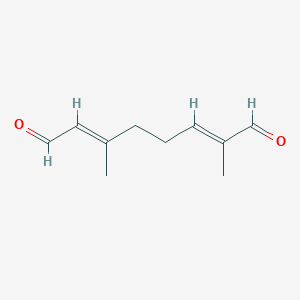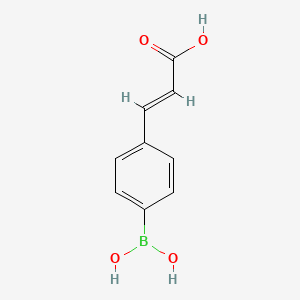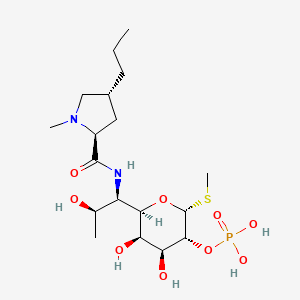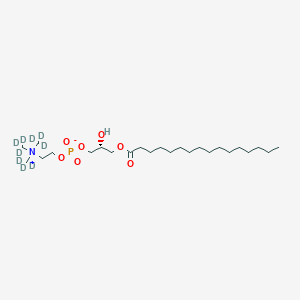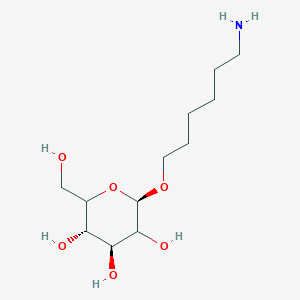
6-Aminohexil beta-D-glucopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is primarily used in proteomics research and has applications in various scientific fields . This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further linked to a beta-D-glucopyranoside moiety.
Aplicaciones Científicas De Investigación
6-Aminohexyl beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in affinity chromatography.
Biology: Employed in the study of glycosylation processes and as a substrate for enzyme assays.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with 6-aminohexanol under specific conditions. The reaction is often catalyzed by enzymes such as beta-glucosidase in organic solvents or ionic liquids . The process may involve reverse hydrolysis reactions, where glucose and fatty alcohols are used as substrates .
Industrial Production Methods: Industrial production of 6-Aminohexyl beta-D-glucopyranoside can be achieved through enzymatic synthesis in non-aqueous reaction systems. These systems may include organic solvents, ionic liquids, and co-solvent mixtures, which help in achieving higher yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Mecanismo De Acción
The mechanism of action of 6-Aminohexyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as beta-glucosidase, facilitating the hydrolysis of glycosidic bonds . Additionally, its amino group allows it to form stable conjugates with other molecules, enhancing its utility in various biochemical applications .
Comparación Con Compuestos Similares
Octyl beta-D-glucopyranoside: Another alkyl glucoside with similar surfactant properties.
Decyl beta-D-glucopyranoside: Used in similar applications but with a longer alkyl chain.
Luteolin 7-O-beta-D-glucopyranoside: A flavone glycoside with different biological activities.
Uniqueness: 6-Aminohexyl beta-D-glucopyranoside is unique due to its amino group, which allows for additional chemical modifications and conjugation with other molecules. This makes it particularly useful in affinity chromatography and as a targeting agent in medical applications .
Propiedades
IUPAC Name |
(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNKFVGAEZHVTM-RXUZKVILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747001 |
Source


|
| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56981-41-0 |
Source


|
| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)
